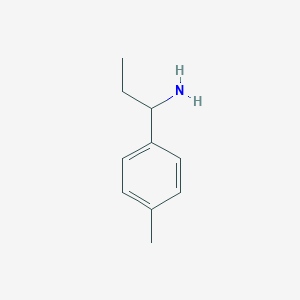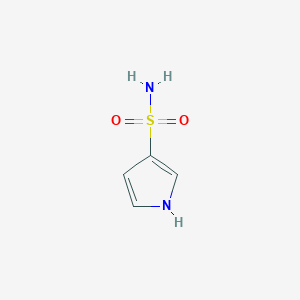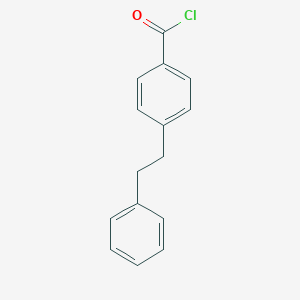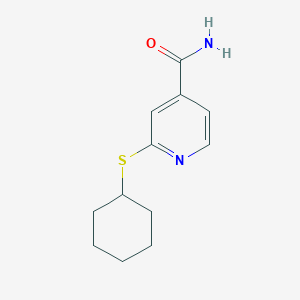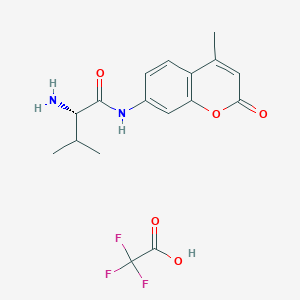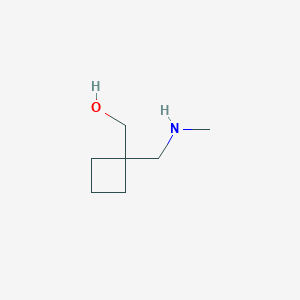![molecular formula C9H15N3O3 B068044 N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide CAS No. 188019-33-2](/img/structure/B68044.png)
N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide is a compound that has been extensively researched for its potential use in scientific research. This compound is also known as NMDA (N-methyl-D-aspartate) receptor antagonist and is a potent inhibitor of the NMDA receptor. NMDA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The inhibition of NMDA receptors has been found to have a wide range of effects on the brain and body, making it a valuable tool for scientific research.
作用機序
N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as the endogenous ligand glutamate, preventing the activation of the receptor. This inhibition of the NMDA receptor leads to a decrease in calcium influx and subsequent changes in intracellular signaling pathways.
生化学的および生理学的効果
The inhibition of NMDA receptors by N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide has been found to have a wide range of effects on the brain and body. It has been shown to have analgesic effects, reduce anxiety and depression-like behavior, and improve cognitive function. It has also been found to have neuroprotective effects in various models of neurological disease.
実験室実験の利点と制限
One of the main advantages of using N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively study the effects of NMDA receptor inhibition without affecting other glutamate receptors. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.
将来の方向性
There are many future directions for research on N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide. One area of interest is the role of NMDA receptors in neurological diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new compounds that can selectively target different subtypes of NMDA receptors. Additionally, the use of NMDA receptor antagonists in combination with other drugs may have synergistic effects in the treatment of various diseases.
合成法
The synthesis of N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide involves the reaction of L-aspartic acid with acetic anhydride, followed by the reaction with cyanomethylpyrrolidine. The resulting compound is then purified using column chromatography. The purity and yield of the compound can be improved by optimizing the reaction conditions.
科学的研究の応用
N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes. This compound has been used to study the effects of NMDA receptor inhibition on synaptic plasticity, learning, and memory. It has also been used to study the role of NMDA receptors in pain, anxiety, and depression.
特性
CAS番号 |
188019-33-2 |
|---|---|
製品名 |
N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide |
分子式 |
C9H15N3O3 |
分子量 |
213.23 g/mol |
IUPAC名 |
N-[[(2R,3R,4R,5S)-5-(cyanomethyl)-3,4-dihydroxypyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C9H15N3O3/c1-5(13)11-4-7-9(15)8(14)6(12-7)2-3-10/h6-9,12,14-15H,2,4H2,1H3,(H,11,13)/t6-,7+,8+,9+/m0/s1 |
InChIキー |
QGCAKJXKXSRUJY-JQCXWYLXSA-N |
異性体SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@@H](N1)CC#N)O)O |
SMILES |
CC(=O)NCC1C(C(C(N1)CC#N)O)O |
正規SMILES |
CC(=O)NCC1C(C(C(N1)CC#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



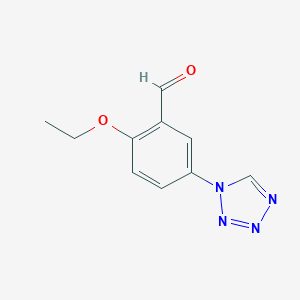
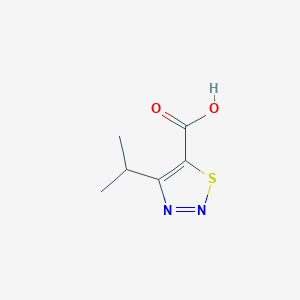
![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
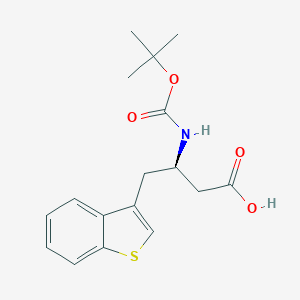
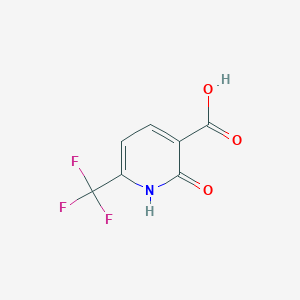
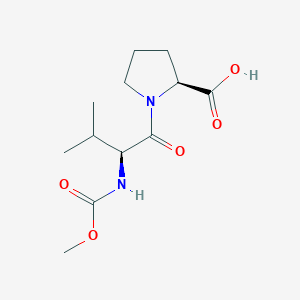
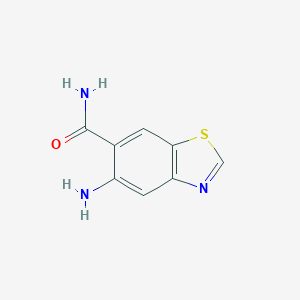
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
